molecular formula C19H16N2O7S2 B2734183 methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8-carboxylate CAS No. 1005102-08-8

methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8-carboxylate

Cat. No.: B2734183
CAS No.: 1005102-08-8
M. Wt: 448.46
InChI Key: OGHTWSBACFWVHF-UHFFFAOYSA-N
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Description

Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole structure, followed by the introduction of the ethoxycarbonyl and methyl groups under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d]thiazole-8-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

methyl 11-(4-ethoxycarbonylphenyl)-5,10,12-trioxo-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7S2/c1-3-28-17(24)8-4-6-9(7-5-8)21-15(22)10-11(18(25)27-2)12-14(20-19(26)30-12)29-13(10)16(21)23/h4-7,10-11,13H,3H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHTWSBACFWVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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